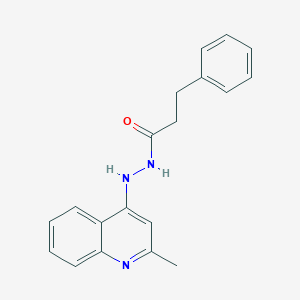

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MQPA is a hydrazide derivative that belongs to the class of quinoline compounds, which have been extensively studied for their various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Analgesic Properties

- A series of derivatives of N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide, specifically N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives, were synthesized and tested for analgesic and anti-inflammatory properties. Some compounds, notably 4b, showed significant analgesic and anti-inflammatory activity with reduced ulcerogenic effects compared to reference drugs like diclofenac and aspirin (Saravanan, Alagarsamy, & Prakash, 2012).

Antimicrobial Activities

- N'-((2-Chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides were synthesized and demonstrated significant antibacterial properties. These compounds were characterized using spectroscopic methods and showed higher analgesic effects compared to morphine and aspirin in certain cases (Shaikh, 2013).

Antitubercular Agents

- Quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines were synthesized from a related intermediate. These compounds exhibited potent antimycobacterial activity against various Mycobacterium strains, suggesting their potential as lead molecules for antitubercular drugs (Thomas et al., 2011).

Antileukemic Activity

- Novel 3-(1-phenyl-3-methylpyrazol-5-yl)-2-styrylquinazolin-4(3H)-ones were synthesized and exhibited promising antileukemic activity against various human leukemia cell lines. This indicates their potential in developing new antileukemic therapies (Raffa et al., 2004).

Anticancer Activity

- 5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives exhibited strong antiproliferative activities against human cancer cell lines, particularly against human prostate cancer and epidermoid carcinoma cancer lines (Liu et al., 2009).

Anticonvulsant Activity

- N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, synthesized via a hybrid pharmacophore approach, showed significant anticonvulsant effects in experimental epilepsy models, suggesting their potential in antiepileptic drug development (Malik, Bahare, & Khan, 2013).

Mecanismo De Acción

Target of Action

Similar quinoline derivatives have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor forms of certain proteins, such as growth factors, cytokines, and receptors, to their active forms.

Mode of Action

Based on the activity of similar compounds, it may interfere with the function of its target protein, potentially inhibiting its activity . This could result in changes to cellular processes that depend on the target protein’s function.

Biochemical Pathways

This could include pathways related to inflammation, cell proliferation, and cell migration .

Result of Action

If it acts similarly to other quinoline derivatives, it may inhibit the activity of its target protein, leading to changes in cellular processes such as cell proliferation and migration .

Propiedades

IUPAC Name |

N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAHGNWOHMCZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)

![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)